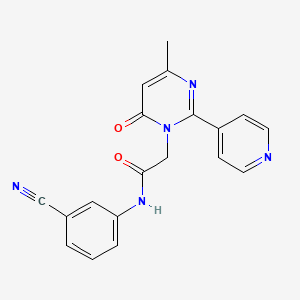![molecular formula C19H17N5O2 B2516843 1,7-dimethyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 946359-10-0](/img/structure/B2516843.png)
1,7-dimethyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , 1,7-dimethyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, is a complex molecule that may be related to the class of compounds known as 1,4-dihydropyridines. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds such as 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides have been synthesized and characterized. These compounds are typically synthesized through a multi-step process involving the formation of the dihydropyridine ring followed by various functionalization reactions to introduce additional substituents and achieve the desired molecular complexity .
Molecular Structure Analysis
The molecular structure of related 1,4-dihydropyridines has been characterized using a variety of spectroscopic techniques, including infrared absorption spectrum (IR), proton nuclear magnetic resonance (1H NMR), ultraviolet spectrum (UV), and fluorescence techniques. Additionally, X-ray single crystal diffraction has been employed to determine the precise three-dimensional arrangement of atoms within the crystal lattice of these compounds. Density functional theory (DFT) and time-dependent density functional theory (TDDFT) calculations have been used to provide insights into the molecular structures, molecular frontier orbitals, and the spectra of electronic absorption and emission .
Chemical Reactions Analysis
The chemical reactivity of 1,4-dihydropyridines is influenced by the presence of the dihydropyridine ring and the various substituents attached to it. These compounds can undergo a range of chemical reactions, including oxidation, reduction, and various nucleophilic and electrophilic substitutions, depending on the nature of the substituents and reaction conditions. The specific reactivity patterns of the compound would require further experimental data for a comprehensive analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-dihydropyridines are closely related to their molecular structure. The presence of dimethyl groups and other substituents can influence properties such as solubility, melting point, and stability. The optical properties, including absorption and emission spectra, are also determined by the molecular structure and can be analyzed using spectroscopic techniques and theoretical calculations .
Applications De Recherche Scientifique
Synthesis and Biological Activity Exploration
The chemical compound 1,7-dimethyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, due to its complex structure, serves as a fundamental skeleton in the synthesis of various heterocyclic compounds exhibiting potential biological activities. Research in this area has led to the development of derivatives with antimicrobial, anti-tuberculosis, and potential anticancer activities.
Antimicrobial and Antituberculosis Potential : Investigations into pyridothienopyrimidines and related compounds have unveiled their antimicrobial properties. For instance, novel syntheses of pyridothienopyrimidines demonstrated in vitro antimicrobial activity against selected strains. Similarly, a series of dimethylimidazo[1,2-a]pyridine-3-carboxamides were synthesized and evaluated for their in vitro anti-tuberculosis activity against multiple tuberculosis strains, including drug-resistant varieties, showcasing promising efficacy (Moraski et al., 2011)[https://consensus.app/papers/advent-imidazo12apyridine3carboxamides-potent-multi-moraski/9171d8f583715b38b562b761c9343632/?utm_source=chatgpt].
Heterocyclic Compound Synthesis for Anticancer Research : The structural framework of the compound has also been explored for the synthesis of novel heterocyclic compounds with potential anticancer activity. Research into the synthesis of novel pyrazolopyrimidines derivatives demonstrated their utility as anticancer agents, further highlighting the compound's role as a versatile precursor in medicinal chemistry (Rahmouni et al., 2016)[https://consensus.app/papers/synthesis-evaluation-novel-pyrazolopyrimidines-rahmouni/32f31ad28de35e1d951c558680ed39b6/?utm_source=chatgpt].
Analgesic Property Optimization : Another aspect of research focused on chemical modification to enhance biological properties, such as analgesic effects. Methylation of specific positions within the pyridine moiety of the molecule has been explored to optimize analgesic properties, underscoring the compound's adaptability for targeted therapeutic applications (Ukrainets et al., 2015)[https://consensus.app/papers/methylation-position-pyridine-moiety-ukrainets/854a8aa90a095d26a3d4c5dab3c6a48d/?utm_source=chatgpt].
Propriétés
IUPAC Name |
6,12-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-12-5-6-16-22-17-14(19(26)24(16)11-12)8-15(23(17)2)18(25)21-10-13-4-3-7-20-9-13/h3-9,11H,10H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQAPQYVNOUUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCC4=CN=CC=C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dimethyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


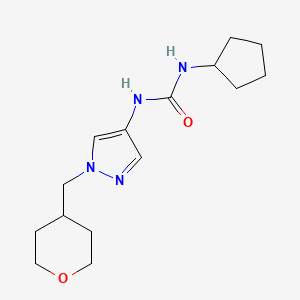


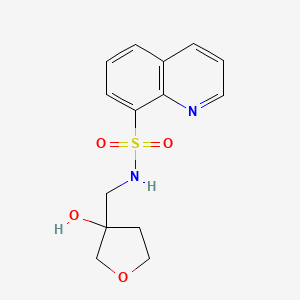
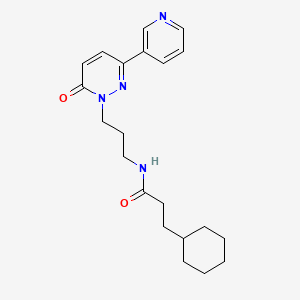
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2516772.png)
![4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2516773.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2516776.png)
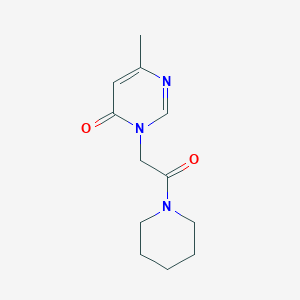
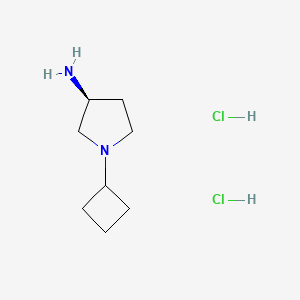
![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate](/img/structure/B2516780.png)
